fagopyritol B2

货号 B056700

CAS 编号:

116261-02-0

分子量: 504.4 g/mol

InChI 键: MWNCPUNLDATDBW-CFOWMNCWSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

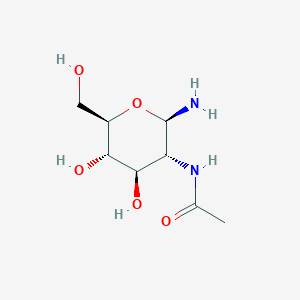

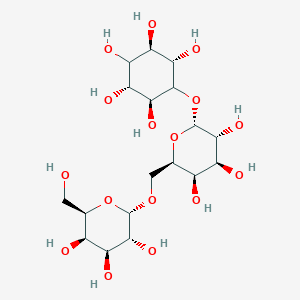

Fagopyritol B2 is a natural product found in buckwheat, a plant that is widely cultivated for its edible seeds. It is a type of carbohydrate that has been the subject of scientific research due to its potential health benefits. Fagopyritol B2 is a rare sugar that has been found to have anti-diabetic, anti-obesity, and anti-inflammatory properties. In

科学研究应用

Nutritional and Medicinal Value

- Fagopyritol B2, a derivative of D-chiro-inositol, is a significant constituent of buckwheat, contributing to its nutritional and potential medicinal value. Fagopyritols, including fagopyritol B2, are mono-, di-, and trigalactosyl derivatives of D-chiro-inositol and are abundant in common buckwheat seeds, playing a crucial role in seed maturation. These compounds are predominantly found in the embryo and aleurone tissues of the seeds (Steadman et al., 2000). The concentration of fagopyritols varies across different milling fractions of buckwheat, reflecting their biological significance in seed development and potential implications for human nutrition.

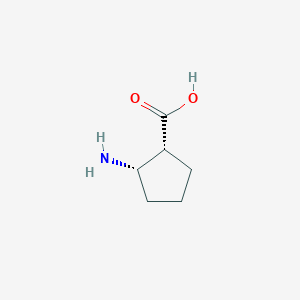

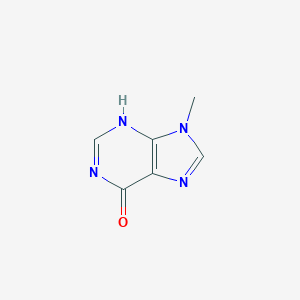

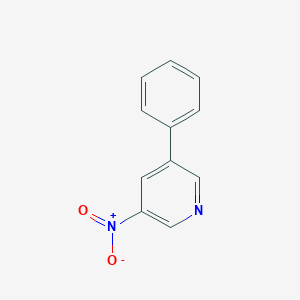

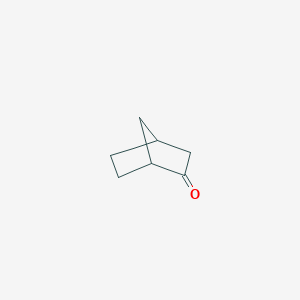

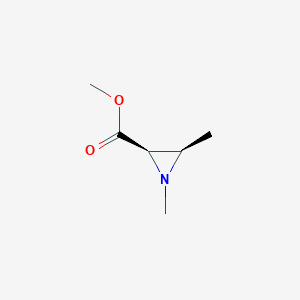

Biochemical Synthesis and Structure

- The biochemical synthesis of fagopyritol B2 involves complex biochemical pathways. A multifunctional enzyme called galactinol synthase (GolS) has been identified to catalyze the synthesis of fagopyritols in buckwheat seeds. This process is critical for the accumulation of fagopyritols, which structurally resemble a putative insulin mediator. The synthesis of fagopyritol B2 involves the galactosylation of D-chiro-inositol, a process mediated by specific enzyme activities (Ueda et al., 2005).

Potential Health Benefits

- Fagopyritol B2 and other fagopyritols have been studied for their potential health benefits, particularly concerning diabetes management. Studies have demonstrated that fagopyritols can promote glucose uptake in muscle cells, suggesting a possible mechanism for their antidiabetic effects. This biological activity is likely mediated through the activation of insulin signaling pathways, making these compounds of interest for their therapeutic potential in conditions such as type 2 diabetes mellitus and insulin resistance (Song et al., 2009).

Agricultural Implications

- The accumulation of fagopyritol B2 in buckwheat seeds is influenced by environmental conditions, particularly temperature. Research has shown that cooler temperatures during seed maturation can enhance the accumulation of certain fagopyritols, including fagopyritol B2. This has implications for agricultural practices and the nutritional quality of buckwheat crops, as different cultivation conditions can affect the composition and concentration of bioactive compounds in the seeds (Horbowicz & Obendorf, 2005).

属性

CAS 编号 |

116261-02-0 |

|---|---|

产品名称 |

fagopyritol B2 |

分子式 |

C18H32O16 |

分子量 |

504.4 g/mol |

IUPAC 名称 |

(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C18H32O16/c19-1-3-5(20)7(22)14(29)17(32-3)31-2-4-6(21)8(23)15(30)18(33-4)34-16-12(27)10(25)9(24)11(26)13(16)28/h3-30H,1-2H2/t3-,4-,5+,6+,7+,8+,9?,10-,11-,12+,13+,14-,15-,16?,17+,18-/m1/s1 |

InChI 键 |

MWNCPUNLDATDBW-CFOWMNCWSA-N |

手性 SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3[C@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O)O)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |

同义词 |

D-chiro-Inositol, O-.alpha.-D-galactopyranosyl-(1?6)-O-.alpha.-D-galactopyranosyl-(1?2)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)